molecular formula C10H14O3S B8739691 Methyl 5-(4-hydroxybutyl)thiophene-2-carboxylate CAS No. 76865-50-4

Methyl 5-(4-hydroxybutyl)thiophene-2-carboxylate

Cat. No.: B8739691
CAS No.: 76865-50-4
M. Wt: 214.28 g/mol
InChI Key: IRSZDKUKIGUCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(4-hydroxybutyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H14O3S and its molecular weight is 214.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

76865-50-4

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

methyl 5-(4-hydroxybutyl)thiophene-2-carboxylate

InChI

InChI=1S/C10H14O3S/c1-13-10(12)9-6-5-8(14-9)4-2-3-7-11/h5-6,11H,2-4,7H2,1H3

InChI Key

IRSZDKUKIGUCOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)CCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A synthetic scheme that is particularly useful for preparation of aldehydes of formula III where n is 3 or 4 and A is 2,5-thienylene or 2,5-furylene is illustrated by the method of synthesis of methyl 5-(4-oxobutyl)thiophene-2-carboxylate (XXII): ##STR36## an aldehyde of formula II where A is 2,5-thienylene, n is 3, and R8 is methyl. Here, the dianion prepared by the action of lithium diisopropylamide on 5-methylthiophene-2-carboxylic acid is alkylated with 3-(tetrahydro-2H-pyran-2-yloxy)propyl iodide. The product of alkylation is esterified with methyl iodide and potassium carbonate and the THP protecting group removed by acid-catalyzed hydrolysis to give methyl 5-(4-hydroxybutyl)thiophene-2-carboxylate. Oxidation of the primary alcohol functional group with chromium trioxide affords the aldehyde intermediate XXII.
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aldehydes
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formula III
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2,5-thienylene
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methyl 5-(4-oxobutyl)thiophene-2-carboxylate
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aldehyde
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formula II
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2,5-thienylene
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Synthesis routes and methods II

Procedure details

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COC(=O)c1ccc(C#CCCO)s1
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Synthesis routes and methods III

Procedure details

To a Parr flask were added 2 (1.17 g, 5.6 mmol), 10% palladium on activated carbon (600 mg), and MeOH (100 mL). Hydrogenation was carried out at 55 psi of H2 for 4 h. The reaction mixture was filtered through Celite, washed with MeOH (100 mL) and concentrated under reduced pressure to give 1.14 g of 3 as yellow oil. 1H NMR (DMSO-d6): δ 1.41-1.48 (m, 2H), 1.61-1.68 (m, 2H), 2.81-2.85 (t, J=7.2 Hz, 2H), 3.37-3.42 (m, 2H), 3.77 (s, 3H), 4.40-4.43 (t, J=5.2 Hz, 1H), 6.94-6.95 (d, J=3.6 Hz, 1H), 7.63-7.64 (d, J=3.6 Hz, 1H).
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2
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1.17 g
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600 mg
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catalyst
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100 mL
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